1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
CAS No.: 22106-37-2
Cat. No.: VC21305404
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone - 22106-37-2](/images/no_structure.jpg)
Specification
CAS No. | 22106-37-2 |
---|---|
Molecular Formula | C12H11NO |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 1-(4-pyrrol-1-ylphenyl)ethanone |
Standard InChI | InChI=1S/C12H11NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-9H,1H3 |
Standard InChI Key | DXDGPUOOPJCGOL-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Introduction
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is also known by several synonyms, including 1-(4-pyrrol-1-ylphenyl)ethanone and 4'-(1-pyrroyl)acetophenone . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Synthesis and Characterization
The synthesis of compounds related to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone often involves condensation reactions with aromatic aldehydes to form chalcones, which are then characterized using techniques such as FT-IR, NMR, and mass spectrometry . These methods provide detailed information about the compound's structure and confirm its formation.
Biological Activities
Compounds similar to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone, such as its chalcone derivatives, have been evaluated for antimicrobial and cytotoxic activities. These derivatives have shown promising results against various bacteria and human cancer cell lines . While specific biological activity data for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone itself is limited, its structural features suggest potential applications in medicinal chemistry.
Research Findings
Research on compounds derived from 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone has highlighted their potential as antimicrobial and anticancer agents. For example, chalcones synthesized from this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as human cancer cell lines like MCF-7, HT-29, and DU-145 .
Compound | Antimicrobial Activity | Cytotoxic Activity |
---|---|---|
CH-06 | Active against S. aureus, B. subtilis, E. coli, P. vulgaris | Active against MCF-7, HT-29, DU-145 |
CH-09 | Active against S. aureus, B. subtilis, E. coli, P. vulgaris | Active against MCF-7, HT-29, DU-145 |
CH-13 | Highly active against all tested bacteria | Highly active against MCF-7, HT-29, DU-145 |
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